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Compound of Interest

Compound Name: 3-Fluoro-6-methoxyquinoline

Cat. No.: B1245202 Get Quote

Introduction

3-Fluoro-6-methoxyquinoline is a heterocyclic compound of interest in medicinal chemistry

and drug development due to the prevalence of the quinoline scaffold in numerous bioactive

molecules. The introduction of a fluorine atom and a methoxy group can significantly influence

the compound's physicochemical properties, metabolic stability, and biological activity. Accurate

structural elucidation and purity assessment are paramount, necessitating a comprehensive

analysis of its spectroscopic and spectrometric data. This technical guide provides a detailed

overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data for 3-Fluoro-6-methoxyquinoline, along with standardized experimental protocols for

their acquisition. While specific experimental data for this exact compound is not readily

available in the public domain, this guide leverages data from structurally similar analogs to

provide a robust predictive framework for researchers.

Predicted Spectroscopic Data
The following tables summarize the anticipated ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well

as the expected mass spectrometric fragmentation pattern for 3-Fluoro-6-methoxyquinoline.

These predictions are based on established principles of NMR and MS, and by analogy to

structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Fluoro-6-methoxyquinoline
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.6 - 8.8 d ~2.5

H-4 7.8 - 8.0 d ~9.0

H-5 7.9 - 8.1 d ~9.2

H-7 7.3 - 7.5 dd ~9.2, 2.8

H-8 7.1 - 7.3 d ~2.8

OCH₃ 3.9 - 4.1 s -

Predicted data is based on the analysis of similar quinoline derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Fluoro-6-methoxyquinoline

Carbon Predicted Chemical Shift (δ, ppm)

C-2 148 - 152 (d, J_CF ≈ 3-5 Hz)

C-3 155 - 160 (d, J_CF ≈ 240-250 Hz)

C-4 120 - 124 (d, J_CF ≈ 18-22 Hz)

C-4a 128 - 132 (d, J_CF ≈ 5-7 Hz)

C-5 122 - 126

C-6 158 - 162

C-7 104 - 108

C-8 129 - 133

C-8a 144 - 148

OCH₃ 55 - 57

Predicted data is based on the analysis of similar quinoline derivatives.
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Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 3-Fluoro-6-methoxyquinoline

Fluorine
Predicted Chemical Shift
(δ, ppm)

Multiplicity

3-F -110 to -130 m

Referenced against CFCl₃. Predicted data is based on the analysis of similar fluoroquinoline

derivatives.

Table 4: Predicted Mass Spectrometry Data for 3-Fluoro-6-methoxyquinoline

Ion Predicted m/z Description

[M+H]⁺ 178.0663 Protonated molecular ion

[M]⁺˙ 177.0585 Molecular ion

Exact mass calculated for C₁₀H₈FNO.

Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and MS data are crucial for the

accurate characterization of 3-Fluoro-6-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-10 mg of 3-Fluoro-6-methoxyquinoline for ¹H and ¹⁹F NMR, and 20-30

mg for ¹³C NMR.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Ensure the sample is fully dissolved by gentle vortexing.

Transfer the solution to a clean, dry 5 mm NMR tube.
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2. ¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Parameters:

Spectral Width: ~16 ppm

Acquisition Time: ~3-4 seconds

Relaxation Delay (d1): 1-5 seconds

Number of Scans: 16-64, depending on sample concentration.

Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation.

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent

peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

Acquisition Parameters:

Spectral Width: ~240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay (d1): 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration.

Processing: Apply a line broadening factor of 1-2 Hz and perform Fourier transformation.

Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).
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4. ¹⁹F NMR Spectroscopy:

Spectrometer: Operating at the appropriate frequency for ¹⁹F nuclei (e.g., 376 MHz on a 400

MHz ¹H spectrometer).

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

Acquisition Parameters:

Spectral Width: ~200 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay (d1): 1-5 seconds

Number of Scans: 64-256.

Processing: Apply a line broadening factor of 0.5-1 Hz and perform Fourier transformation.

Phase and baseline correct the spectrum. An external reference standard (e.g., CFCl₃) is

typically used.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of 3-Fluoro-6-methoxyquinoline (approximately 10-100 µg/mL) in

a suitable solvent such as methanol or acetonitrile.

The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion

mode analysis.

2. Electrospray Ionization (ESI) Mass Spectrometry:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is

recommended for accurate mass measurements.

Ionization Mode: ESI in positive ion mode is typically suitable for quinoline derivatives.

Instrument Parameters:
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Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 100-150 °C

Desolvation Temperature: 250-400 °C

Nebulizer Gas (N₂): Flow rate as per instrument recommendation.

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da).

For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion

([M+H]⁺).

Visualizations
To aid in the understanding of the experimental workflow, the following diagram illustrates the

general process for the spectroscopic and spectrometric analysis of a small molecule like 3-
Fluoro-6-methoxyquinoline.
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Caption: General workflow for spectroscopic and spectrometric analysis.

This guide provides researchers, scientists, and drug development professionals with a

foundational understanding of the expected spectroscopic and spectrometric characteristics of

3-Fluoro-6-methoxyquinoline, along with robust protocols for data acquisition. The provided

data, while predictive, serves as a valuable reference for the structural confirmation and

characterization of this and related compounds.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 3-
Fluoro-6-methoxyquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1245202#spectroscopic-data-of-3-fluoro-6-
methoxyquinoline-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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